4-bromo-N-ethyl-3-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N-ethyl-3-fluoroaniline is an organic compound that belongs to the class of substituted anilines It features a bromine atom at the fourth position, a fluorine atom at the third position, and an ethyl group attached to the nitrogen atom of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-ethyl-3-fluoroaniline can be achieved through several methods. One common approach involves the following steps:
Nitration and Reduction: The starting material, 4-bromo-3-fluoronitrobenzene, is first nitrated and then reduced to obtain 4-bromo-3-fluoroaniline.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes followed by ethylation. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvents such as acetone and water may be used, and the reactions are typically carried out at controlled temperatures to prevent side reactions .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-ethyl-3-fluoroaniline can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-N-ethyl-3-fluoroaniline has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs with potential anticancer or antimicrobial properties.
Material Science: The compound is utilized in the synthesis of advanced materials, including polymers and liquid crystals.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules that can be used in various biological assays.
Mechanism of Action
The mechanism of action of 4-bromo-N-ethyl-3-fluoroaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-fluoroaniline: Lacks the ethyl group on the nitrogen atom.
4-Fluoroaniline: Lacks both the bromine atom and the ethyl group.
3-Bromo-4-fluoroaniline: Has the bromine and fluorine atoms at different positions.
Uniqueness
4-Bromo-N-ethyl-3-fluoroaniline is unique due to the combination of substituents on the aniline ring. The presence of both bromine and fluorine atoms, along with the ethyl group, imparts distinct chemical properties that can be exploited in various synthetic and research applications .
Properties
Molecular Formula |
C8H9BrFN |
---|---|
Molecular Weight |
218.07 g/mol |
IUPAC Name |
4-bromo-N-ethyl-3-fluoroaniline |
InChI |
InChI=1S/C8H9BrFN/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5,11H,2H2,1H3 |
InChI Key |
GOTOMLJNNVYJJW-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC(=C(C=C1)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.